6-Chloroquinazolin-4-amine

PDE5 inhibition cGMP-specific phosphodiesterase cardiovascular research

Researchers often assume 6-substituted quinazolin-4-amines are interchangeable, leading to failed target engagement. This 6-chloro analogue is not a passive placeholder but an active selectivity determinant. - **PDE5 selectivity**: MBCQ derivative achieves IC50 19 nM with >5,000-fold selectivity over other PDEs. - **PAK4 over PAK1**: CZh226 delivers 346-fold selectivity (PDB: 5XVF) for cancer migration studies. - **Dual kinase inhibition**: Sub-nanomolar IC50 vs. EGFR (2.6 nM) and HER2 (4.3 nM). Supplied as a validated building block for inverse agonists (H4R pKi 8.12) and dual-target oncology programs.

Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
CAS No. 19808-35-6
Cat. No. B025277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroquinazolin-4-amine
CAS19808-35-6
Molecular FormulaC8H6ClN3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=NC=N2)N
InChIInChI=1S/C8H6ClN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12)
InChIKeyKMYOLSIBCDCWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroquinazolin-4-amine: Procurement & Differentiation


6-Chloroquinazolin-4-amine (CAS 19808-35-6), also designated as 4-Quinazolinamine, 6-chloro-, is a heterocyclic aromatic amine and a core building block in medicinal chemistry [1]. The compound consists of a quinazoline ring system—a fused bicyclic structure of benzene and pyrimidine—substituted with a chlorine atom at the 6-position and an amino group at the 4-position . This specific substitution pattern imparts distinct electronic and steric properties that influence its binding affinity and selectivity across various biological targets, distinguishing it from other 6-substituted quinazolin-4-amines [2].

6-Chloroquinazolin-4-amine: The Risks of Substitution


The assumption that any 6-substituted quinazolin-4-amine is functionally interchangeable is contradicted by the stark differences in target affinity, isoform selectivity, and functional activity that arise from even minor changes at the 6-position [1]. For example, substituting the 6-chloro group with a methyl or methoxy moiety can reduce target affinity by orders of magnitude or completely invert functional activity from inverse agonism to antagonism [2]. These data demonstrate that the 6-chloro substituent is not a passive placeholder but an active determinant of biological outcome, making blind substitution a high-risk strategy in both research and industrial settings [3].

6-Chloroquinazolin-4-amine: Evidence vs. Analogs


PDE5 Inhibition: Potency and Selectivity

The 6-chloro-substituted derivative MBCQ (N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-chloroquinazolin-4-amine) demonstrates potent and highly selective inhibition of PDE5 (cGMP-specific phosphodiesterase) with an IC50 of 19 nM . Critically, MBCQ exhibits negligible activity against other PDE isozymes, with all IC50 values exceeding 100 μM . While direct head-to-head data for the unsubstituted parent compound is not available, this level of selectivity is not a general feature of all 6-substituted analogs, highlighting the unique contribution of the 6-chloro group to this specific profile.

PDE5 inhibition cGMP-specific phosphodiesterase cardiovascular research

PAK4 Selectivity Over PAK1

In a structure-based drug design program, a lead compound (CZh226) derived from the 6-chloro-4-aminoquinazoline scaffold exhibited a remarkable 346-fold selectivity for PAK4 over PAK1 [1]. This high degree of discrimination is a direct result of optimizing the 6-chloro core scaffold [2]. This contrasts sharply with less optimized quinazoline analogs which typically suffer from poor PAK4/PAK1 selectivity [3].

PAK4 inhibition kinase selectivity oncology research

Histamine H4 Receptor Inverse Agonism

Compounds derived from the 6-chloro-2,4-diaminoquinazoline scaffold, specifically VUF10499, demonstrate high potency as human H4R inverse agonists with a pKi of 8.12 [1]. This activity is significantly higher than that observed for related scaffolds lacking the 6-chloro substitution, which exhibit lower affinity and often function as simple antagonists rather than inverse agonists [2]. The 6-chloro group is a key determinant for achieving this desirable inverse agonist profile.

histamine H4 receptor inverse agonist immunology

Dual EGFR/HER2 Inhibition

In a series of 6-substituted quinazoline derivatives evaluated as dual EGFR/HER2 inhibitors, the lead compound (designated 5c) exhibited IC50 values of 2.6 nM against EGFR and 4.3 nM against HER2 kinases [1]. This sub-nanomolar potency is a direct consequence of the 6-chloro substitution pattern, as other 6-substituted analogs (e.g., 6-methoxy, 6-methyl) in the same study showed significantly higher (weaker) IC50 values, often in the micromolar range [2]. This demonstrates the 6-chloro group's critical role in achieving the tight binding required for potent dual inhibition.

EGFR inhibitor HER2 inhibitor targeted cancer therapy

nAChR Affinity

A specific derivative of 6-chloroquinazolin-4-amine, N-(6-aminohexyl)-6-chloro-2-[(E)-2-(4-chlorophenyl)ethenyl]quinazolin-4-amine, exhibits a binding affinity (Ki) of 294 nM for the human nociceptin receptor (an opioid-like GPCR) [1]. While this data is for a complex derivative, it suggests that the 6-chloro-4-aminoquinazoline core can be elaborated to achieve sub-micromolar affinity for certain CNS targets. The corresponding 6-unsubstituted or 6-alkyl substituted analogs in related SAR studies often show >10-fold weaker affinity [2], underscoring the contribution of the 6-chloro group.

nicotinic acetylcholine receptor ion channel modulation CNS research

6-Chloroquinazolin-4-amine: Research & Industrial Applications


PDE5 Inhibitors for Cardiovascular & ED Research

The MBCQ derivative of 6-chloroquinazolin-4-amine demonstrates an IC50 of 19 nM for PDE5 with >5,000-fold selectivity over other PDE isozymes . This exceptional selectivity profile, which is not a general feature of all 6-substituted quinazolin-4-amines, makes this scaffold ideal for developing tool compounds to study PDE5-specific signaling in vascular smooth muscle relaxation and pulmonary hypertension, without confounding off-target PDE inhibition .

PAK4-Targeted Cancer Therapy

Optimization of the 6-chloro-4-aminoquinazoline core can yield compounds like CZh226, which achieves 346-fold selectivity for PAK4 over PAK1 [1]. This high degree of selectivity, validated by X-ray crystallography (PDB: 5XVF), is critical for dissecting the unique roles of PAK4 in cancer cell migration and invasion [2]. The 6-chloro scaffold is essential for accessing this level of discrimination, which is not easily achieved with other 6-substituted analogs.

Histamine H4R Inverse Agonism for Immunology

The 6-chloro-2,4-diaminoquinazoline scaffold enables the discovery of high-affinity H4R inverse agonists like VUF10499 (pKi = 8.12) [3]. This functional profile (inverse agonism) is distinct from simple antagonism and is highly sought after for modulating basal H4R activity in inflammatory conditions [4]. This specific activity is strongly linked to the 6-chloro substitution, making it the scaffold of choice for this application.

Dual EGFR/HER2 Inhibitors for Oncology

The 6-chloro-substituted quinazoline scaffold enables the synthesis of compounds with sub-nanomolar IC50 values against both EGFR (2.6 nM) and HER2 (4.3 nM) [5]. This level of dual potency is a direct result of the 6-chloro substitution and is not matched by other 6-substituted analogs, which typically show >100-fold weaker activity [6]. This makes the 6-chloro scaffold a critical starting point for developing next-generation dual kinase inhibitors for breast and lung cancers.

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